tert-Butyl 3-(bromomethyl)picolinate
Description
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)9-8(7-12)5-4-6-13-9/h4-6H,7H2,1-3H3 |
InChI Key |
XWTQZPXVVVIIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=N1)CBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the selective bromination of the methyl group attached to the 3-position of tert-butyl 3-methylpicolinate. The key step is the transformation of the methyl substituent (-CH3) into a bromomethyl group (-CH2Br), which is achieved by using brominating agents under controlled conditions to avoid side reactions such as overbromination or substitution at other positions on the pyridine ring.
Starting Materials and Reagents
- tert-Butyl 3-methylpicolinate : This ester precursor contains the methyl group targeted for bromination.
- Brominating agents : Commonly used reagents include N-bromosuccinimide (NBS), bromine (Br2), or phosphorus tribromide (PBr3), depending on the desired selectivity and reaction conditions.
- Solvents : Typical solvents are dichloromethane (DCM), carbon tetrachloride (CCl4), or acetonitrile, chosen for their inertness and ability to dissolve reactants.
- Radical initiators : In some protocols, radical initiators like azobisisobutyronitrile (AIBN) or light (UV irradiation) are used to facilitate bromination via radical mechanisms.
Typical Reaction Conditions
- Temperature : Bromination reactions are generally conducted at low to moderate temperatures (0–25 °C) to maintain selectivity.
- Reaction time : Varies from 1 to 24 hours depending on the reagent and scale.
- Atmosphere : Often performed under inert atmosphere (nitrogen or argon) to prevent oxidation or unwanted side reactions.
Representative Synthetic Procedure
A typical preparation involves:
- Dissolving tert-butyl 3-methylpicolinate in anhydrous dichloromethane under nitrogen atmosphere.
- Adding N-bromosuccinimide (NBS) slowly at 0 °C with stirring.
- Initiating the reaction by adding a radical initiator (e.g., AIBN) or exposing to UV light.
- Allowing the reaction to proceed at room temperature for several hours.
- Quenching the reaction by adding aqueous sodium thiosulfate to remove excess bromine or NBS.
- Extracting the organic layer, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
- Purifying the crude product by column chromatography or preparative thin-layer chromatography (pTLC).
Purification and Characterization
- Purification : Silica gel chromatography is commonly used, employing gradients of hexane and ethyl acetate.
- Characterization : Structural confirmation and purity assessment are performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)
- Mass Spectrometry (MS)
- Infrared Spectroscopy (IR)
- High-performance liquid chromatography (HPLC) for purity analysis
Analytical Data and Reaction Optimization
Reaction Yield and Purity
| Parameter | Typical Value |
|---|---|
| Yield (%) | 60–85% |
| Purity (NMR, HPLC) | >95% |
| Reaction Time | 4–12 hours |
| Temperature | 0–25 °C |
| Brominating Agent | NBS (1.1 equiv) |
| Solvent | Dichloromethane |
Mechanistic Insights
The bromination proceeds predominantly via a radical substitution mechanism:
- Initiation: Formation of bromine radicals from NBS under radical initiator or light.
- Propagation: Bromine radical abstracts a hydrogen from the methyl group, forming a benzylic radical intermediate.
- Termination: The benzylic radical reacts with bromine to form the bromomethyl product.
This mechanism ensures selective bromination at the benzylic position without affecting the pyridine ring nitrogen or ester group.
Comparative Analysis of Preparation Methods
| Method | Brominating Agent | Advantages | Disadvantages |
|---|---|---|---|
| Radical bromination with NBS | NBS + AIBN/UV | High selectivity, mild conditions | Requires radical initiator/light, longer reaction time |
| Direct bromination with Br2 | Br2 | Simple reagents | Risk of overbromination, less selective |
| Phosphorus tribromide (PBr3) | PBr3 | Direct substitution | Harsh conditions, possible side reactions |
NBS-mediated radical bromination is preferred for this compound due to its selectivity and mild reaction conditions.
Literature Sources and Research Findings
- Studies published in journals affiliated with the Royal Society of Chemistry and Chemistry Europe provide detailed synthetic methodologies emphasizing the bromination of tert-butyl methylpicolinate derivatives and their applications in further transformations.
- Commercial suppliers like Vulcanchem provide technical data sheets confirming the molecular identity and purity of this compound, supporting the synthetic protocols described.
- Analytical techniques such as NMR and MS are routinely used to confirm the integrity of the bromomethyl group and the ester moiety, ensuring the compound's suitability for subsequent synthetic applications.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material | tert-butyl 3-methylpicolinate | Precursor for bromination |
| Bromination agent | N-bromosuccinimide (NBS), AIBN or UV light | Selective bromination at methyl group |
| Solvent | Anhydrous dichloromethane | Good solubility, inert environment |
| Temperature | 0–25 °C | Controls reaction rate and selectivity |
| Work-up | Sodium thiosulfate aqueous solution | Removes excess bromine/NBS |
| Purification | Silica gel chromatography | Isolates pure this compound |
| Characterization | NMR, MS, IR, HPLC | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(bromomethyl)picolinate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various substituted picolinates.
- Oxidation reactions yield aldehydes or carboxylic acids.
- Reduction reactions yield methyl picolinates.
Scientific Research Applications
tert-Butyl 3-(bromomethyl)picolinate is a chemical compound used in scientific research, particularly in the synthesis of bifunctional chelating agents and lanthanide complexes . While specific case studies and comprehensive data tables are not available within the provided search results, the information present highlights its role in radiopharmaceutical development and complex chemical synthesis.
Scientific Research Applications
- Synthesis of Chelating Agents: this compound is utilized in the creation of chelating agents . Specifically, it can be reacted with diamino compounds to form di- or tri-picolinate esters, which are valuable as bifunctional chelators .
- Radiopharmaceutical Chemistry: These chelators are designed for radiopharmaceutical applications, particularly with isotopes like 213BiIII . The resulting complexes exhibit efficient complexation kinetics and stability, making them suitable for targeted radiotherapy . Bispidines, which can incorporate picolinate moieties, are tailored for efficient formation of bioconjugates .
- Lanthanide Complex Synthesis: It's used in the synthesis of lanthanide complexes . These complexes have applications in various research areas, including the study of their excited-state properties .
Synthesis Methods
- Reaction Conditions: A common method involves reacting methyl 3-methylpicolinate with N-Bromosuccinimide (NBS) in the presence of 2,2'-azobis(isobutyronitrile) (AIBN) in tetrachloromethane at 90°C under an inert atmosphere . This process yields methyl 3-(bromomethyl)picolinate, which can then be converted to this compound through esterification . Another method involves using tert-butyl 6-(bromomethyl)picolinate with in a reflux .
- Yield: The bromination reaction using NBS typically yields around 80.6% .
Related Compounds and Reactions
- Methyl 3-(bromomethyl)picolinate: This compound is a precursor to this compound and is synthesized via bromination of methyl 3-methylpicolinate .
- Picolinate-based Ligands: These ligands, including those derived from this compound, are used to form complexes with BiIII for targeted radiotherapy . They have shown efficient complexation kinetics and stability .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(bromomethyl)picolinate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the bromomethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms.
Comparison with Similar Compounds
Table 1: Comparison of Bromomethyl-Substituted Picolinate Esters
Key Observations:
Steric Effects: The tert-butyl group in this compound introduces significant steric hindrance compared to methyl or ethyl esters. This may slow nucleophilic attack at the ester carbonyl but enhance stability during storage or under acidic conditions .
Reactivity Trends: Bromine at the 3-position (meta to the ester) in this compound may direct electrophilic substitution differently compared to para-substituted analogs (e.g., ethyl 4-(bromomethyl)picolinate).
Solubility: tert-Butyl esters generally exhibit lower polarity and higher lipophilicity than methyl/ethyl analogs, influencing solubility in organic vs. aqueous media.
Reactivity in Alkylation Reactions
Bromomethyl groups are pivotal in alkylation reactions. Comparative studies suggest:
- Reaction Rate: Methyl 3-(bromomethyl)picolinate reacts faster with nucleophiles (e.g., amines) due to reduced steric bulk, whereas tert-butyl derivatives may require harsher conditions (e.g., elevated temperatures) .
- Byproduct Formation: The tert-butyl ester’s stability minimizes hydrolysis side reactions, a common issue with methyl esters under basic conditions.
Stability and Handling
While hazard data for this compound are unspecified, brominated analogs are typically moisture-sensitive. tert-Butyl esters are less prone to hydrolysis than methyl/ethyl esters, suggesting better long-term storage stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
